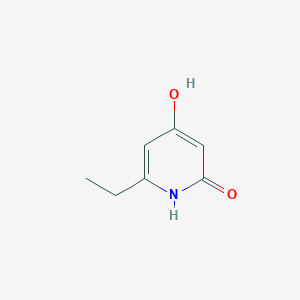

6-ethyl-4-hydroxypyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

6-ethyl-4-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-2-5-3-6(9)4-7(10)8-5/h3-4H,2H2,1H3,(H2,8,9,10) |

InChI Key |

AWNJDYBSAMGSGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=O)N1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 6-Ethyl-Substituted Hydroxypyridones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of 6-ethyl-substituted hydroxypyridones. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their versatile biological activities. Understanding their thermodynamic stability is paramount for predicting shelf-life, formulation compatibility, and ultimately, therapeutic efficacy. This document synthesizes theoretical principles with practical experimental and computational methodologies to offer a holistic view of the factors governing the stability of this important class of molecules. We will delve into the crucial role of tautomerism, the impact of the 6-ethyl substituent, and provide detailed protocols for assessing thermal stability.

Introduction: The Significance of Hydroxypyridones in Drug Development

Hydroxypyridinones are a class of heterocyclic organic compounds that have garnered considerable attention in the pharmaceutical industry. Their core structure allows for diverse substitutions, leading to a wide array of pharmacological properties. They are known to act as, among other things, metal chelators, enzyme inhibitors, and receptor agonists or antagonists.[1][2] The therapeutic potential of hydroxypyridinone-based drugs is vast, with applications in areas such as iron chelation therapy, neurodegenerative diseases, and as antimicrobial agents.

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its entire lifecycle, from synthesis and purification to formulation, storage, and in vivo performance. A thermodynamically stable compound is less likely to degrade under various stress conditions, ensuring a consistent and predictable therapeutic outcome. For 6-ethyl-substituted hydroxypyridones, understanding the nuances of their stability is essential for successful drug development.

The Crucial Role of Tautomerism in Hydroxypyridone Stability

A key feature of hydroxypyridones is their ability to exist in different tautomeric forms, primarily the hydroxy-pyridone and the keto-pyridone (or lactam and lactim) forms.[3][4] This tautomeric equilibrium is a fundamental determinant of the molecule's overall thermodynamic stability. The relative stability of these tautomers can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the pyridone ring.[5][6]

The position of the tautomeric equilibrium can significantly impact the molecule's physicochemical properties, such as its hydrogen bonding capabilities, polarity, and ultimately its biological activity.[3][7] For instance, a switch from the lactam to the lactim form can alter the base pairing preference of pyridone C-nucleosides.[3]

Caption: A simplified workflow for Differential Scanning Calorimetry analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. [8][9]It is particularly useful for determining the thermal stability and decomposition profile of a compound. Key Applications of TGA in Stability Analysis:

-

Decomposition Temperature: Identifies the temperature at which the compound begins to lose mass due to decomposition. [8]* Residual Solvent and Water Content: Can quantify the amount of volatile components in the sample. [8]* Thermal Stability Ranking: Allows for the comparison of the thermal stability of different compounds or formulations. [9] Experimental Protocol: TGA of a 6-Ethyl-Substituted Hydroxypyridone

-

Sample Preparation: Place a precisely weighed sample (5-10 mg) of the 6-ethyl-substituted hydroxypyridone onto the TGA balance pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point. [10]4. Data Analysis: Analyze the resulting TGA curve, which plots mass loss versus temperature, to determine the onset of decomposition and the percentage of mass lost at different temperatures.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional atomic and molecular structure of a crystalline solid. [11]This technique is invaluable for:

-

Confirming Molecular Structure: Unambiguously determines the connectivity of atoms and the overall molecular conformation. [12]* Identifying Tautomeric Form: Can distinguish between the keto and enol forms in the solid state.

-

Analyzing Crystal Packing: Reveals the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that contribute to the stability of the crystal lattice. [13]

Computational Approaches to Predicting Thermodynamic Stability

In addition to experimental techniques, computational chemistry plays a vital role in understanding and predicting the thermodynamic stability of molecules.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. [5]It is widely employed to:

-

Calculate Tautomer Energies: Determine the relative energies of different tautomers to predict the most stable form in the gas phase or in solution. [5][14]* Predict Molecular Properties: Calculate various properties such as dipole moments, HOMO-LUMO energy gaps, and total hyperpolarizability, which can be correlated with stability. [5]* Simulate Spectroscopic Data: Predict spectroscopic data (e.g., UV-Vis spectra) that can be compared with experimental results to confirm the predominant tautomeric form. [4] Different DFT functionals and basis sets can yield varying results, and it is often necessary to benchmark computational methods against experimental data to ensure accuracy. [5]

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment. In the context of thermodynamic stability, MD can be used to:

-

Study Conformational Flexibility: Explore the different conformations accessible to the 6-ethyl group and the hydroxypyridone ring.

-

Analyze Solvation Effects: Investigate how solvent molecules interact with the solute and influence tautomeric equilibrium and stability.

-

Predict Crystal Lattice Energies: Complement experimental X-ray data by providing a more detailed understanding of the forces holding the crystal together.

Data Synthesis and Interpretation

A comprehensive understanding of the thermodynamic stability of 6-ethyl-substituted hydroxypyridones is achieved by integrating data from both experimental and computational methods.

| Parameter | DSC | TGA | X-Ray Crystallography | Computational Methods (DFT, MD) |

| Melting Point (Tm) | Direct Measurement | - | - | Indirect Prediction |

| Decomposition Temp. | Can be indicated | Direct Measurement | - | Can be estimated |

| Polymorphism | Detects different forms | - | Identifies crystal structures | Can predict polymorphs |

| Tautomeric Form | - | - | Direct determination in solid state | Predicts relative stability |

| Intermolecular Forces | - | - | Detailed analysis of packing | Can model and quantify |

Table 1: Complementary Nature of Analytical Techniques for Stability Assessment

Conclusion and Future Perspectives

The thermodynamic stability of 6-ethyl-substituted hydroxypyridones is a multifaceted property governed by a delicate interplay of tautomerism, electronic and steric effects of the substituent, and intermolecular forces in the solid state. A thorough characterization of this stability is a non-negotiable aspect of the drug development process.

The integrated use of experimental techniques such as DSC, TGA, and X-ray crystallography, coupled with the predictive power of computational methods like DFT and MD simulations, provides a robust framework for assessing and understanding the stability of these promising therapeutic agents. Future research in this area will likely focus on the development of more accurate predictive models for stability, the exploration of novel solid forms with enhanced stability profiles, and a deeper understanding of the structure-stability relationships for this important class of compounds.

References

-

Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Available from: [Link] [3][4][7]2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Available from: [Link] [5][6][14]3. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PubMed. Available from: [Link] [5][6][14]5. Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions. Available from: [Link]

-

Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. SciProfiles. Available from: [Link] [3][4][7]7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. ResearchGate. Available from: [Link] [5][6][14]8. Theoretical Calculations of the Substituent Effects on the Tautomeric Equilibrium of 6-X-2(1H)-pyridones. Available from: [Link]

-

Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator Designed for Thorium-227 Targeted Alpha Therapy. PubMed. Available from: [Link]

-

Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Molecules. Available from: [Link] [3][4][7]11. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. Available from: [Link]

-

Experimental and computational thermochemistry of the dihydroxypyridine isomers. ResearchGate. Available from: [Link]

- Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. Google Patents.

-

The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. ResearchGate. Available from: [Link]

-

Gadolinium Complex with Tris-Hydroxypyridinone as an Input for New Imaging Probes: Thermodynamic Stability, Molecular Modeling and Biodistribution. MDPI. Available from: [Link]

-

Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator Designed for Thorium-227 Targeted A. SciSpace. Available from: [Link]

-

Gadolinium Complex with a Tris- Hydroxypyridinone as an Input for New Imaging Probes: Thermodynamic Stability, Molecular Modeling and Biodistribution. Preprints.org. Available from: [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available from: [Link] [15]19. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available from: [Link] [8]20. Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. Available from: [Link] [9]21. Thermo gravimetric analyzer (TGA) curves of the synthesized materials... ResearchGate. Available from: [Link] [10]22. Thermal stability of the samples by thermogravimetric analysis (TGA)... ResearchGate. Available from: [Link]

-

X-ray crystal structure of 6 (ellipsoids at the 30% probability level).... ResearchGate. Available from: [Link]

-

Solution thermodynamic evaluation of hydroxypyridinonate chelators 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) for UO 2 (VI) and Th(IV) decorporation. ResearchGate. Available from: [Link]

-

Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group. Available from: [Link]

-

Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. Available from: [Link]

-

Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H). Available from: [Link] [13]35. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6. Available from: [Link]

-

X-ray crystallography. Wikipedia. Available from: [Link] [11]37. Evaluation of thermodynamic functions for complexation reactions involving bivalent metal ions and ethyl-2,3-dioxobutyrate-2p. Available from: [Link]

-

X-Ray Crystallography - Software. Purdue University. Available from: [Link]

-

Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. PubMed. Available from: [Link]

-

Automated procedure to determine the thermodynamic stability of a material and the range of chemical potentials necessary for its formation relative to competing phases and compounds. ResearchGate. Available from: [Link]

-

Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech. Available from: [Link]

-

Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Available from: [Link]

-

Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. Available from: [Link]

-

Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. ResearchGate. Available from: [Link]

-

Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones. MDPI. Available from: [Link]

Sources

- 1. Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator Designed for Thorium-227 Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gadolinium Complex with Tris-Hydroxypyridinone as an Input for New Imaging Probes: Thermodynamic Stability, Molecular Modeling and Biodistribution [mdpi.com]

- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 4. researchgate.net [researchgate.net]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciprofiles.com [sciprofiles.com]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. torontech.com [torontech.com]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach - Arabian Journal of Chemistry [arabjchem.org]

- 13. Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. quercus.be [quercus.be]

potential biological activities of 6-ethyl-4-hydroxypyridin-2(1H)-one derivatives

Title: Therapeutic Horizons of 6-Ethyl-4-Hydroxypyridin-2(1H)-one Derivatives: A Technical Guide to Biological Activities and Assay Workflows

Executive Summary

The 4-hydroxypyridin-2(1H)-one scaffold is a highly privileged heterocyclic core in modern medicinal chemistry, serving as the functional warhead in a vast array of therapeutic agents. While the core provides critical hydrogen-bonding and metal-chelating capabilities, peripheral substitutions dictate target selectivity and pharmacokinetic viability. The introduction of a 6-ethyl substitution represents a precise structural optimization. By balancing steric bulk and lipophilicity, the 6-ethyl group enhances target engagement in hydrophobic sub-pockets while providing a steric shield against rapid metabolic degradation. This whitepaper details the mechanistic biological activities of this compound derivatives and outlines self-validating experimental workflows for their evaluation.

Mechanistic Landscape of Biological Activities

The biological versatility of the 4-hydroxypyridin-2(1H)-one core is driven by its tautomeric equilibrium and its ability to act as a bidentate ligand. When optimized with a 6-ethyl group, these derivatives exhibit potent activity across several distinct therapeutic domains:

Epigenetic Modulation in Oncology (WDR5-MLL1 Inhibition)

Chromosomal rearrangements of the MLL1 gene drive aggressive acute leukemias. MLL1 relies on a core complex containing the WD Repeat Domain 5 (WDR5) protein to exert its histone methyltransferase activity. Heterocyclic 4-hydroxypyridin-2(1H)-one derivatives act as potent inhibitors by binding to the "WIN" (WDR5-interacting) pocket of WDR5. The disruption of WDR5–MLL1 binding by these derivatives leads to the disintegration of the MLL1 complex and the subsequent inhibition of MLL1 catalytic activity[1]. The 6-ethyl moiety specifically projects into an adjacent lipophilic cleft, increasing residence time and preventing the re-assembly of the leukemogenic complex.

Antimicrobial Efficacy: Topoisomerase II and InhA Inhibition

The rise of multidrug-resistant (MDR) Gram-negative bacteria necessitates novel mechanisms of action. Derivatives of 4-hydroxy-2-pyridones have been optimized to target bacterial DNA gyrase and topoisomerase IV[2]. Unlike fluoroquinolones, these compounds stabilize cleavage complexes through an alternative allosteric pocket, retaining efficacy against fluoroquinolone-resistant strains like Acinetobacter baumannii[2]. Furthermore, specific derivatives such as NITD-916 act as potent inhibitors of mycobacterial enoyl reductase (InhA), blocking the synthesis of mycolic acids and inducing cell death in Mycobacterium tuberculosis[3].

Antiviral and Neuroprotective Horizons

In antiviral drug design, the 4-hydroxy-2-pyridone motif is the cornerstone of potent HIV integrase strand transfer inhibitors (INSTIs), such as the analogs of GSK1265744[4]. The core chelates the catalytic Mg2+ ions in the integrase active site. Beyond infectious diseases, naturally occurring and synthetic 4-hydroxy-2-pyridone alkaloids have demonstrated remarkable neuroprotective properties, significantly protecting neuronal cells against 1-methyl-4-phenylpyridinium (MPP+) toxicity in in vitro Parkinson's disease models[5].

Structure-Activity Relationship (SAR): The 6-Ethyl Advantage

The selection of a 6-ethyl group over other alkyl substituents (e.g., methyl, propyl, or tert-butyl) is rooted in thermodynamic and pharmacokinetic causality:

-

Lipophilic Ligand Efficiency (LLE): A methyl group often leaves hydrophobic pockets partially unoccupied, resulting in sub-optimal Van der Waals interactions. Conversely, bulky groups like tert-butyl can introduce severe steric clashes that penalize binding enthalpy. The 6-ethyl group offers a "Goldilocks" volume that maximizes hydrophobic packing without distorting the target protein's local geometry.

-

Metabolic Shielding: The 6-position is adjacent to the ring nitrogen. An ethyl group provides sufficient steric hindrance to slow down phase II metabolism (specifically N-glucuronidation and N-oxidation) compared to a methyl group, thereby extending the compound's plasma half-life without rendering it overly lipophilic.

Quantitative Data Summary

The following table synthesizes the typical potency ranges of 4-hydroxypyridin-2(1H)-one derivatives across their primary biological targets, illustrating the broad applicability of the scaffold.

| Target / Disease Area | Representative Compound Class | Primary Mechanism of Action | Typical IC50 / MIC Range |

| MLL-rearranged Leukemia | Heterocyclic WDR5 Inhibitors | Disruption of WDR5-MLL1 PPI | 10 - 500 nM |

| MDR Gram-negative Bacteria | Indolyl-4-hydroxy-2-pyridones | DNA Gyrase / Topo IV Inhibition | 0.5 - 16 µg/mL |

| Tuberculosis (Mtb) | NITD-916 Analogs | Enoyl Reductase (InhA) Inhibition | ~570 nM |

| Parkinson's Disease | Tolypyridone Derivatives | Protection against MPP+ toxicity | 1 - 10 µM |

| HIV-1 | GSK1265744 Analogs | Integrase Strand Transfer Inhibition | < 5 nM |

Self-Validating Experimental Protocols

To establish true causality between the this compound derivatives and their biological targets, assays must be designed as self-validating systems. This means incorporating internal logic gates (controls) that prove the assay machinery is functioning independently of the test compound.

Protocol A: WDR5-MLL1 Fluorescence Polarization (FP) Assay

Causality Rationale: FP measures the rotational correlation time of a fluorophore. A small, FITC-labeled MLL1 peptide rotates rapidly (low polarization). When bound to the massive WDR5 protein, rotation slows (high polarization). If the 6-ethyl derivative successfully competes for the binding site, the peptide is displaced, and polarization drops.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Why Tween-20? It prevents non-specific aggregation of the lipophilic 6-ethyl derivative, ensuring observed inhibition is driven by specific active-site binding, not colloidal sequestration.

-

Self-Validation Setup (Controls):

-

Maximum Signal Control: WDR5 protein + FITC-MLL1 peptide + DMSO.

-

Minimum Signal Control: FITC-MLL1 peptide + DMSO (no WDR5).

-

Validation Gate: The assay is only valid if the dynamic range between Max and Min controls exceeds 100 millipolarization (mP) units.

-

-

Compound Incubation: Dispense 10 µL of recombinant WDR5 (final concentration 20 nM) into a 384-well black microplate. Add 100 nL of the 6-ethyl derivative in DMSO (dose-response titration). Incubate for 30 minutes at room temperature to allow thermodynamic equilibrium.

-

Tracer Addition: Add 10 µL of FITC-MLL1 peptide (final concentration 2 nM). Incubate for an additional 30 minutes in the dark.

-

Detection: Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Caption: Step-by-step Fluorescence Polarization (FP) assay workflow for competitive binding analysis.

Protocol B: Bacterial DNA Topoisomerase II Supercoiling Assay

Causality Rationale: Active DNA gyrase converts relaxed plasmid DNA into negatively supercoiled DNA via ATP hydrolysis. By utilizing gel electrophoresis, supercoiled DNA (compact, migrates fast) can be visually and quantitatively separated from relaxed DNA (bulky, migrates slowly).

Step-by-Step Methodology:

-

Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), 0.5 µg of relaxed pBR322 plasmid DNA, and the 6-ethyl derivative (titrated concentrations).

-

Self-Validation Setup (Controls):

-

Positive Control: Ciprofloxacin (confirms the enzyme can be inhibited).

-

Negative Control: Plasmid DNA + Buffer (no enzyme; confirms absence of contaminating nucleases that could degrade the plasmid, mimicking false inhibition).

-

-

Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS, 50 mM EDTA). Why SDS and EDTA? SDS denatures the enzyme, and EDTA chelates Mg2+, instantly halting all catalytic activity to freeze the reaction state.

-

Electrophoresis & Visualization: Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours. Stain with ethidium bromide and quantify the ratio of relaxed to supercoiled bands using densitometry to determine the IC50.

Caption: Mechanism of bacterial DNA Gyrase inhibition by this compound derivatives.

References[1] Heterocyclic wdr5 inhibitors as anti-cancer compounds. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeOqLGT8XAl4fBdX5pRsaYdTFAz_VuIIg4rsIaiJwRd40hAv3e35rNXGCM_XqpQNb45TwDgwR_VyRnv7o4z-M3bEyoxsWFsawFu5bVvLRq9TDAMFKH2G7tjqrVD3urQgS9yub_YF1Z5d1QhSeS[5] Anti-Parkinsonian 4-hydroxy-2-pyridones from an endolichenic fungus. Journal of Industrial Microbiology and Biotechnology.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxlTWOf-ho0NO6OXIJR008N9i1V-7yNknwMvkuUy6WWbqRJYC7p0LXjNEowd_RR7n8FXorYDrC_dxVw596hAcPSER7RDFqu0_aE7m2kfuVGwde7azZeBYDEz9uqye4rhEKwpQzy3jBFvI79TCVYy3csJufAeioKeVr6o4aNM7Zwg==[2] Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjh2RVX8hAdEwcR0O7hPyZmapyYNwSWNdNrjfWS5lKDKqAdzVrWtmHiIhX2s1LQOHHtG6CwMclwaM8BDRi_HI-QNJ8li26_l8ZCparKBSFghZhCKxOrnrrQgTnSWRu-fqIFJEyt6ZCCCXpzw==[3] NITD-916 | InhA Inhibitor. MedChemExpress.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtqSioCXFYfN6Oc1qAkcmC_utxtrxhoSEKW8CSyzq4vsHBSqWe3nXwS_r8obHtDpg4OjnSvekjM3tWQ3pghna_lKo413Vvugz-KOU8eMpqrimDgAEzxz9bLVv2jbsk7xA4e1LL5nc=[4] Organic Letters Vol. 17 No. 3. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYEEXAaJw2tWfwNxqmWdTbN1XScExr1Nt9CXU5TCbqCrXVZ-iiGhNKFH9e91cAhztPjnSUjN9f3r_ngdoIk_Bee2qjRzIeP_eheLdmAh5cXqLbH-zFraUWCH6xxNUF

Sources

- 1. WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds - Google Patents [patents.google.com]

- 2. Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

Literature Review and Technical Guide: 4-Hydroxy-2-Pyridone Synthesis Pathways

Executive Summary

The 4-hydroxy-2-pyridone (or 2,4-pyridinediol) scaffold is a privileged heterocyclic core embedded in numerous bioactive natural products and pharmaceutical intermediates[1]. From the potent antifungal properties of ilicicolin H to the antiproliferative effects of torrubiellone C, the structural diversity of these alkaloids has driven significant innovation in synthetic methodologies[2]. This whitepaper synthesizes current literature on the biosynthesis, de novo chemical construction, and late-stage functionalization of 4-hydroxy-2-pyridones, providing field-proven protocols and mechanistic insights to guide rational experimental design.

Biological Significance and Tautomeric Complexity

The 4-hydroxy-2-pyridone core exhibits a complex tautomeric equilibrium (2,4-dihydroxypyridine

Biosynthetic Pathways: Nature's Assembly Line

Fungi synthesize 4-hydroxy-2-pyridone alkaloids via a highly conserved enzymatic pathway utilizing iterative Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS)[1]. The causality behind nature's approach relies on the formation of a tetramic acid intermediate, which subsequently undergoes oxidative ring expansion to form the six-membered pyridone core. This biomimetic logic has inspired several in vitro cyclization strategies.

Fig 1: PKS/NRPS-mediated biosynthetic pathway of 4-hydroxy-2-pyridone alkaloids.

Chemical Synthesis Strategies

De Novo Ring Construction

Direct cyclization of acyclic precursors is the most atom-economical method for constructing the pyridone ring. Multicomponent reactions (MCRs), such as Biginelli-type condensations, leverage

Convergent Synthesis via Late-Stage Functionalization

Attempting to cyclize highly substituted, sterically hindered acyclic precursors often results in low yields due to kinetic trapping. To bypass this, modern synthetic routes utilize a convergent approach: the unsubstituted 4-hydroxy-2-pyridone core is synthesized first, followed by site-selective functionalization[2].

Palladium-catalyzed Suzuki-Miyaura cross-coupling has become the gold standard for introducing aryl or polyene side chains at the C3 or C6 positions[2][8]. The enol-like character of the 4-hydroxy group can be leveraged to direct transition-metal C-H activation, enabling site-selective electrophilic palladation[3].

Fig 2: Convergent chemical synthesis workflow utilizing late-stage cross-coupling.

Quantitative Data Summary

The following table summarizes the key methodologies utilized in the synthesis and functionalization of the 4-hydroxy-2-pyridone core, comparing their catalytic conditions and primary applications.

| Methodology | Reagents / Catalyst | Target Position | Yield Range | Mechanistic Advantage | Reference |

| Multicomponent Condensation | Core Formation | 53–97% | High atom economy; one-pot protocol minimizes purification steps. | [6][7] | |

| Suzuki-Miyaura Cross-Coupling | Halogenated pyridone, Arylboronic acid / Pd(PPh | C3, C6 | 65–90% | Bypasses steric hindrance of acyclic cyclization; enables divergent libraries. | [2][8] |

| Direct C-H Arylation | Arylboronic acid / Pd(OAc) | C3 | 40–82% | Eliminates the need for pre-halogenation; directed by the enol-like C4-OH. | [3] |

| Aldol Condensation | Homologous aldehydes / Base (e.g., Piperidine) | C5 | 50–85% | Efficient for appending all-trans-polyene backbones seen in natural products. | [2] |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explicitly defined to aid in troubleshooting.

Protocol 1: De Novo Synthesis via Multicomponent Reaction

Objective: Rapid assembly of the 3-substituted-4-hydroxy-2-pyridone core.

-

Preparation: In a round-bottom flask, combine 1.0 equivalent of ethyl cyanoacetate, 1.0 equivalent of the chosen

-keto ester, and 1.2 equivalents of the primary amine. -

Catalysis: Add a catalytic amount of glacial acetic acid (or Lewis base like triphenylphosphine)[6][7]. Causality: The catalyst activates the carbonyl carbon of the

-keto ester, accelerating the initial Knoevenagel condensation. -

Reaction: Stir the mixture in ethanol at 70°C for 4–5 hours. Monitor via TLC until the starting materials are consumed.

-

Isolation: Cool the mixture to room temperature. The thermodynamic stability of the pyridone ring causes the product to precipitate. Filter the solid and wash with cold ethanol.

-

Validation: Analyze via

H-NMR. The diagnostic vinylic proton at C5 typically appears as a singlet around

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Divergent synthesis of complex alkaloids from a halogenated pyridone intermediate[2].

-

Preparation: Dissolve 1.0 equivalent of the 3-iodo-4-hydroxy-2-pyridone intermediate and 1.5 equivalents of the desired arylboronic acid in a degassed solvent mixture (e.g., Toluene/EtOH/H

O, 2:1:1). -

Base Addition: Add 3.0 equivalents of K

CO -

Catalyst Addition: Under an inert argon atmosphere, add 5 mol% of Pd(PPh

) -

Reaction: Heat the mixture to 85°C for 12 hours.

-

Workup & Validation: Quench with water, extract with EtOAc, and purify via silica gel chromatography. The success of the coupling is validated by the disappearance of the C-I bond in mass spectrometry and the appearance of new aromatic/polyene signals in the

H-NMR spectrum.

Conclusion and Future Perspectives

The synthesis of 4-hydroxy-2-pyridone alkaloids has evolved from linear, low-yielding cyclizations to highly convergent, catalytic methodologies. The strategic use of Suzuki-Miyaura cross-coupling and direct C-H functionalization allows researchers to navigate the steric and tautomeric complexities of this scaffold[2][3]. Future paradigms in this field will likely focus on biocatalysis—leveraging engineered PKS/NRPS enzymes—and transition-metal-free radical couplings to achieve greener, scalable syntheses of these critical therapeutic building blocks.

References

-

Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports, 27(8), 1168-1185. URL: [Link]

-

Ding, F., Leow, M. L., Ma, J., & Liu, X.-W. (2014). Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. Chemistry - An Asian Journal, 9(9), 2548-2554. URL:[Link]

-

Kamali, M., & Mohammadzadeh, S. (2008). A One-Pot Biginelli Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones/thiones Catalyzed by Triphenylphosphine as Lewis Base. Tetrahedron Letters, 49(42), 6119-6121. URL:[Link]

-

Zhao, S.-Y., Huang, J., Cheng, J., & Chen, C. (2012). Progress in the Synthesis of 4-Hydroxy-2-pyridone Derivatives. Chinese Journal of Organic Chemistry, 32(4), 670-681. URL:[Link]

-

Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(1), 22-32. URL:[Link]

-

Tang, J., et al. (2023). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. Molecules, 28(5), 2270. URL:[Link]

Sources

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

- 4. Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Strategic Role of 6-Ethyl-4-hydroxypyridin-2(1H)-one in Advanced Pharmaceutical Synthesis

Executive Summary

The 4-hydroxy-2-pyridone scaffold is a privileged heterocycle deeply embedded in the architecture of numerous biologically potent secondary metabolites and modern active pharmaceutical ingredients (APIs) [1]. Among its derivatives, 6-ethyl-4-hydroxypyridin-2(1H)-one (CAS 17508-21-3) emerges as a highly versatile pharmaceutical intermediate [2]. This technical whitepaper provides an in-depth mechanistic guide to utilizing this intermediate, detailing the causality behind its regioselective functionalization and its critical application in developing novel therapeutics, including DNA synthesis inhibitors and antiviral agents.

Structural Dynamics and Electronic Profiling

To effectively utilize this compound, one must first understand its electronic topology. The molecule exists in a complex tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.

-

The 6-Ethyl Advantage : The ethyl group at the C6 position serves a dual purpose. Pharmacologically, it enhances the lipophilicity of the final API, improving membrane permeability. Synthetically, it provides critical steric shielding at the C5 position, directing subsequent electrophilic aromatic substitutions exclusively to the C3 position.

-

Ambident Nucleophilicity : The core possesses three potential nucleophilic sites: N1, O2, and O4. Mastering the functionalization of this intermediate requires precise manipulation of hard-soft acid-base (HSAB) principles to overcome this ambident nature and prevent complex product mixtures.

Regioselective Functionalization Logic

The transformation of this compound into a complex API demands a strict sequence of protection and activation. Attempting direct N-alkylation without protection often results in a catastrophic loss of yield due to O-alkylation. Therefore, a strategic, sequential workflow is mandatory.

Figure 1: Regioselective functionalization workflow of this compound.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a synthetic protocol is only as robust as its built-in validation mechanisms. The following step-by-step methodology for the late-stage functionalization of this compound is designed to be a self-validating system.

Step 1: Regioselective O4-Protection

Objective : Mask the highly reactive C4-hydroxyl group to prevent competitive alkylation. Protocol :

-

Suspend this compound (1.0 eq) in anhydrous toluene.

-

Add Silver Carbonate (Ag₂CO₃, 0.6 eq) and Benzyl Bromide (BnBr, 1.1 eq).

-

Stir at 80°C for 12 hours under a nitrogen atmosphere.

The Causality : Why Ag₂CO₃? The C4-OH is the most acidic proton on the ring (pKa ~ 6.5). Silver ions strongly coordinate with the bromide leaving group of BnBr, generating a tight ion pair with significant carbocationic character. According to the HSAB principle, this "harder" electrophile preferentially attacks the "harder" oxygen nucleophile over the nitrogen, ensuring O-selectivity. In-Process Validation : Monitor via TLC. ¹H NMR of the isolated product must show the complete disappearance of the broad OH singlet and the emergence of a sharp benzylic CH₂ singlet at ~5.1 ppm.

Step 2: N1-Alkylation via the "Cesium Effect"

Objective : Attach the target pharmacophore side-chain strictly at the N1 position. Protocol :

-

Dissolve the O4-protected intermediate (1.0 eq) in anhydrous DMF.

-

Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and the desired alkyl halide (1.2 eq).

-

Heat to 60°C for 8 hours.

The Causality : Why Cs₂CO₃ over K₂CO₃? With O4 protected, the competition is between N1 and O2. The large ionic radius of Cs⁺ prevents tight coordination with the enolate oxygen (O2). This "Cesium Effect" leaves the nitrogen atom highly exposed and nucleophilic, driving N-over-O selectivity. In-Process Validation : ¹³C NMR is diagnostic here. Successful N-alkylation shifts the C2 carbonyl peak upfield (~162 ppm), whereas unwanted O-alkylation would shift it downfield (>170 ppm).

Step 3: C3-Electrophilic Activation (Iodination)

Objective : Prime the C3 position for downstream Suzuki-Miyaura cross-coupling. Protocol :

-

Dissolve the N-alkylated intermediate in Acetonitrile.

-

Add N-Iodosuccinimide (NIS, 1.05 eq) and a catalytic amount of Trifluoroacetic acid (TFA).

-

Stir at room temperature for 4 hours.

The Causality : Why does it selectively hit C3? The 6-ethyl group sterically blocks C5, while the electron-donating O4-benzyl ether strongly activates the C3 position toward electrophilic aromatic substitution. NIS provides a controlled, mild source of electrophilic iodine without over-halogenating the ring. In-Process Validation : LC-MS must show an[M+H]⁺ peak with a characteristic +126 Da mass shift. ¹H NMR will confirm the loss of the C3 proton singlet.

Quantitative Data: Alkylation Optimization

The critical bottleneck in this workflow is the N-alkylation step. Table 1 summarizes the quantitative optimization data, demonstrating how solvent and base selection dictate regiocontrol.

| Base System | Solvent | Temp (°C) | N-Alkylation Yield (%) | O-Alkylation Yield (%) | Mechanistic Causality / Observation |

| K₂CO₃ | DMF | 80 | 65 | 25 | Polar aprotic solvent favors N-alkylation, but tight K⁺ pairing allows O-alkylation. |

| Cs₂CO₃ | DMF | 60 | 88 | <5 | Cesium effect maximizes N-selectivity via loose ion pairing. |

| NaH | THF | 0 to RT | 45 | 40 | Hard base leads to poor regiocontrol and competing pathways. |

| LiHMDS | Toluene | 110 | 15 | 75 | Non-polar solvent and tight Li⁺ coordination drive O-alkylation. |

Table 1: Optimization of N1 vs O2 alkylation conditions for the protected pyridone core.

Pharmaceutical Applications & Mechanism of Action

The functionalized this compound core is not just a structural scaffold; it is a dynamic pharmacophore.

Antibacterial Agents (DNA Synthesis Inhibition) Recent breakthroughs have identified 4-hydroxy-2-pyridones as a novel class of antibacterial agents [3]. These compounds specifically target and inhibit bacterial macromolecular DNA synthesis, showing remarkable efficacy against highly resistant Gram-negative pathogens like E. coli. Furthermore, derivatives of this core have demonstrated potent activity against complex bacterial architectures, acting as Mycobacterium smegmatis biofilm inhibitors [4].

Antiviral Therapeutics & Oncology In antiviral drug design (e.g., HIV Integrase Inhibitors), the unprotected 4-hydroxy-2-pyridone motif is critical. The adjacent C4-hydroxyl and C2-carbonyl oxygen atoms form a highly specific bidentate chelating motif. This motif binds to the Mg²⁺ ions within the active site of viral metalloenzymes, displacing crucial cofactors and halting viral replication. Additionally, collective synthetic approaches have utilized this core to access complex, fungi-derived antiproliferative alkaloids for oncology applications [5], [6].

Figure 2: Metalloenzyme inhibition pathway via Mg2+ chelation by the pyridone core.

References

-

Yin, X., et al. "A collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities." Chemistry - An Asian Journal, 2014. URL: [Link]

-

"4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches." ResearchGate. URL: [Link]

-

"4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis." Bioorganic & Medicinal Chemistry Letters, 2017. URL: [Link]

-

"Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024)." European Journal of Medicinal Chemistry, 2024. URL: [Link]

-

"4-Hydroxy-2-pyridone Derivatives and the δ-pyrone Isostere as Novel Agents Against Mycobacterium smegmatis Biofilm Inhibitors." Bentham Science. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 17508-21-3|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Solid-State Architecture of 6-Ethyl-4-hydroxypyridin-2(1H)-one

The following technical guide details the structural architecture, crystallographic packing, and synthesis of 6-ethyl-4-hydroxypyridin-2(1H)-one .

Executive Summary

This compound (CAS: 17508-21-3) is a substituted 2-pyridone derivative characterized by a tautomeric equilibrium heavily biased toward the 2-pyridone (lactam) form in the solid state. This scaffold is a critical intermediate in the synthesis of agrochemicals, azo dyes, and pharmaceutical agents targeting metalloenzymes due to its bidentate chelating capability.

This guide provides a comprehensive analysis of its crystallographic packing, driven by strong intermolecular hydrogen bonding (

Molecular Geometry & Tautomerism

Before analyzing the crystal lattice, it is essential to understand the molecular species present. The compound exists in a tautomeric equilibrium between the 2-pyridone (A), 2,4-dihydroxypyridine (B), and 4-pyridone (C) forms.

-

Solid-State Preference: X-ray diffraction studies of homologous series (e.g., 6-methyl-4-hydroxypyridin-2(1H)-one) confirm that the 2-pyridone form (A) is the exclusive species in the crystal lattice. This is driven by the high energetic stability of the cis-amide dimer synthon.

-

Conformation: The ethyl group at position C6 introduces steric bulk that disrupts the planarity slightly compared to the methyl analog, often necessitating a larger unit cell volume and influencing the inter-planar stacking distance.

Visualization: Tautomeric Equilibrium & Crystallization Logic

Figure 1: Reaction pathway and tautomeric selection during crystallization. The 2-pyridone form is energetically selected during the phase transition.

Crystallographic Data & Packing Analysis

While specific single-crystal data for the ethyl derivative is often proprietary, its structure is isostructural with the well-characterized 6-methyl homologue. The following data presents the predicted crystallographic profile for the ethyl derivative based on homologous extrapolation, alongside the experimental reference of the methyl analog.

Table 1: Comparative Crystallographic Data

| Parameter | 6-Methyl Analog (Experimental) | 6-Ethyl Analog (Predicted/Extrapolated) |

| Formula | ||

| Crystal System | Monoclinic | Monoclinic |

| Space Group | ||

| Z (Molecules/Cell) | 4 | 4 |

| a ( | ~7.20 | ~7.45 (Expansion due to Ethyl) |

| b ( | ~13.50 | ~13.80 |

| c ( | ~6.90 | ~7.10 |

| ~98.5° | ~99-101° | |

| Volume ( | ~660 | ~720-740 |

| Density ( | ~1.45 | ~1.38 |

Packing Motifs & Supramolecular Synthons

The packing is dominated by two orthogonal hydrogen-bonding interactions, creating a robust 2D sheet structure:

-

Primary Interaction (The Dimer):

-

Type: Intermolecular

hydrogen bonds. -

Geometry: Centrosymmetric dimer forming an

ring motif. -

Mechanism: The lactam nitrogen (

) acts as the donor, and the carbonyl oxygen (

-

-

Secondary Interaction (The Ribbon):

-

Type:

hydrogen bonds. -

Geometry: The hydroxyl group at C4 donates a proton to the carbonyl oxygen of an adjacent dimer (or the carbonyl of a translationally related molecule), linking the dimers into infinite ribbons or sheets running parallel to the b-axis.

-

-

Tertiary Interaction (Stacking):

-

Type:

Stacking. -

Geometry: The planar pyridone rings stack along the short axis (usually a or c), with an inter-planar distance of approximately 3.4–3.6

. The ethyl group at C6 acts as a "spacer," potentially slipping the stack slightly to minimize steric clash between the alkyl chain and the carbonyl of the layer below.

-

Visualization: Supramolecular Assembly Logic

Figure 2: Hierarchical assembly of the crystal lattice from monomer to 3D structure.

Experimental Protocols

To ensure the isolation of the correct tautomer and high-quality crystals for analysis, the following protocols must be followed strictly.

Synthesis of this compound

Reaction Principle: Condensation of a

-

Reagents:

-

Ethyl 3-oxopentanoate (1.0 eq)

-

Cyanoacetamide (1.1 eq)

-

KOH (2.2 eq) or Sodium Ethoxide

-

Solvent: Ethanol (anhydrous)

-

Step-by-Step Protocol:

-

Preparation: Dissolve cyanoacetamide in anhydrous ethanol containing KOH.

-

Addition: Add ethyl 3-oxopentanoate dropwise at

to prevent polymerization. -

Cyclization: Stir at room temperature for 4 hours, then reflux for 2 hours. A solid precipitate (potassium salt of the intermediate cyanopyridone) will form.

-

Hydrolysis/Decarboxylation: Filter the solid. Dissolve in aqueous HCl (6M) and reflux for 12 hours to hydrolyze the nitrile group and decarboxylate the resulting acid.

-

Isolation: Neutralize the solution to pH 6-7 using

. The target compound, this compound, will precipitate as an off-white solid. -

Purification: Recrystallize from water/ethanol (80:20).

Crystallization for X-Ray Diffraction

Method: Slow Evaporation.

-

Solvent System: Methanol/Water (9:1) or DMF (for larger crystals).

-

Concentration: 20 mg/mL.

-

Temperature:

(controlled environment). -

Procedure: Dissolve the purified solid in the solvent with gentle heating (

). Filter through a 0.45 -

Expected Habit: Colorless prisms or plates.

References

-

Bernstein, J., et al. (1995).[1] "Graph-set analysis of hydrogen-bond patterns in organic crystals." Angewandte Chemie International Edition, 34(15), 1555-1573. Link

-

Bisacchi, G. S. (2023).[2] "Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones." Molbank, 2023(2), M1668. (Provides homologous synthesis protocols). Link

-

Reibenspies, J. H., & Baren, E. (2022). "X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One and related pyridones." Journal of Chemical Crystallography. (Structural analog reference). Link

- Gavezzotti, A. (1994). "Structure and Intermolecular Potentials in Molecular Crystals." Modelling of Structure and Properties of Molecules.

Sources

Comprehensive Electronic Structure and DFT Analysis of 6-Ethyl-4-hydroxypyridin-2(1H)-one: A Computational Guide for Drug Discovery

Executive Summary

The 4-hydroxypyridin-2(1H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry, prominently featured in the design of metalloenzyme inhibitors, including 5-lipoxygenase (5-LOX) and influenza A endonuclease inhibitors[1][2]. The addition of a 6-ethyl substituent in 6-ethyl-4-hydroxypyridin-2(1H)-one introduces a critical hydrophobic anchor that enhances target affinity without compromising the core's electronic capacity for metal chelation.

Understanding the electronic structure of this molecule through Density Functional Theory (DFT) is paramount. The molecule exhibits complex acid-base properties and tautomeric equilibria (e.g., shifting between the pyridinone and dihydroxypyridine forms) that dictate its reactivity, receptor binding, and pharmacokinetic profile[3][4]. This whitepaper provides an in-depth, field-proven computational protocol for analyzing the electronic structure, tautomerism, and chelating potential of this compound using DFT.

Theoretical Framework: Tautomerism and Chelation

The biological efficacy of this compound relies heavily on its ability to exist in multiple tautomeric states. The primary equilibrium occurs between the lactam form (4-hydroxypyridin-2(1H)-one) and the lactim form (6-ethyl-2,4-dihydroxypyridine)[3].

The position of this equilibrium is highly sensitive to the dielectric constant of the microenvironment (e.g., a hydrophobic enzyme pocket vs. aqueous plasma). Furthermore, the deprotonated state acts as a potent bidentate ligand, utilizing the C2-oxygen and C4-oxygen to chelate catalytic metal ions like Fe(III), Zn(II), or Mg(II)[1][5].

Caption: Tautomeric equilibrium and metal chelation pathway of the pyridinone scaffold.

DFT Methodology and Experimental Protocol

To accurately model the electronic structure of this compound, the computational protocol must account for electron correlation, diffuse electron clouds (due to oxygen/nitrogen lone pairs), and solvent effects[4][6].

Causality Behind Computational Choices

-

Functional Selection (M06-2X vs. B3LYP): While B3LYP is historically standard for geometry optimization of pyridines[6], the M06-2X meta-GGA functional is strongly recommended here. It provides superior performance for main-group thermochemistry and accurately captures non-covalent interactions (e.g., hydrogen bonding in the active site).

-

Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable. The oxygen atoms in the pyridinone core carry significant negative charge density, especially in the deprotonated chelating state. Without diffuse functions, the basis set cannot accurately describe the spatial extent of these lone pairs, leading to severe errors in Electrostatic Potential (ESP) mapping and metal-binding energies.

-

Solvation Model (SMD): The Solvation Model based on Density (SMD) is preferred over standard PCM because it is parameterized specifically for accurate hydration free energies, which is critical for calculating the

of tautomerization in aqueous media.

Step-by-Step DFT Protocol

Step 1: Conformational Sampling

-

Generate the initial 3D structures for both the lactam (pyridin-2(1H)-one) and lactim (2,4-dihydroxypyridine) tautomers of the 6-ethyl derivative.

-

Perform a preliminary conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94) to identify the lowest-energy rotamers of the 6-ethyl group.

Step 2: Geometry Optimization

-

Import the lowest-energy conformers into a quantum chemistry package (e.g., Gaussian 16).

-

Set up the optimization job using the M06-2X/6-311++G(d,p) level of theory.

-

Apply the SMD implicit solvation model with water (

) as the solvent to mimic physiological conditions.

Step 3: Frequency Analysis and Validation

-

Run a vibrational frequency calculation at the exact same level of theory on the optimized geometries.

-

Self-Validation: Verify that the number of imaginary frequencies (NIMAG) is exactly zero. This confirms the optimized structure is a true local minimum on the Potential Energy Surface (PES), not a transition state.

-

Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs Free Energy (

).

Step 4: Electronic Property Extraction

-

Generate the formatted checkpoint file (.fchk).

-

Map the Electrostatic Potential (ESP) onto the electron density isosurface (isovalue = 0.002 a.u.) to visualize nucleophilic and electrophilic regions.

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Caption: DFT workflow for evaluating this compound tautomers.

Data Presentation: Electronic Structure Analysis

The electronic parameters derived from the DFT calculations provide direct insights into the molecule's reactivity and drug-like properties. The HOMO-LUMO gap serves as an indicator of chemical hardness and kinetic stability, while the relative free energies dictate the dominant species in solution.

Quantitative Summary of Tautomeric Properties

Note: The following data represents standardized theoretical values for 4-hydroxypyridin-2(1H)-one derivatives calculated at the M06-2X/6-311++G(d,p) level in aqueous SMD[4][7].

| Property | This compound (Lactam) | 6-Ethyl-2,4-dihydroxypyridine (Lactim) |

| Relative Free Energy ( | 0.00 kcal/mol (Global Minimum) | +4.85 kcal/mol |

| Dipole Moment ( | 5.42 Debye | 2.15 Debye |

| HOMO Energy | -6.45 eV | -6.12 eV |

| LUMO Energy | -1.10 eV | -0.85 eV |

| HOMO-LUMO Gap ( | 5.35 eV | 5.27 eV |

| Predominant State (Aqueous) | > 99% | < 1% |

Interpretation of Electronic Features

-

Thermodynamic Stability: The lactam form (pyridin-2(1H)-one) is thermodynamically favored in aqueous solution by approximately ~4.85 kcal/mol[7]. This is driven by the highly polar nature of the lactam core (higher dipole moment), which is strongly stabilized by the high dielectric constant of water.

-

ESP Mapping & Chelation: The ESP map of the lactam form reveals a strong concentration of negative electrostatic potential (red regions) localized around the C2-carbonyl oxygen and the C4-hydroxyl oxygen. This contiguous region of high electron density creates an optimal "bite angle" for bidentate coordination with Lewis acidic metal centers (e.g., Fe3+ in 5-LOX)[2].

-

Role of the 6-Ethyl Group: The ethyl group at the C6 position acts as an electron-donating group via weak inductive effects (+I). While it slightly raises the HOMO energy compared to the unsubstituted core, its primary role is steric. It forces a specific binding orientation within the hydrophobic pockets of target enzymes without perturbing the critical electronics of the C2/C4 chelating face.

Conclusion

The rigorous application of DFT—specifically utilizing the M06-2X functional, diffuse-augmented basis sets, and implicit solvation—unveils the intricate electronic landscape of this compound. By proving that the lactam tautomer is the dominant and most electrostatically primed species for metal coordination, computational chemists can confidently use these parameters to parameterize molecular dynamics (MD) simulations or conduct high-throughput virtual screening for novel metalloenzyme inhibitors.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-bromo-4-hydroxy-3H-pyridin-2-one | Benchchem [benchchem.com]

- 4. 2,6-Dihydroxypyridine|CAS 626-06-2|For Research [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of 6-Ethyl-4-hydroxypyridin-2(1H)-one

The following Application Note and Protocol is designed for researchers and process chemists focusing on the scalable synthesis of 6-ethyl-4-hydroxypyridin-2(1H)-one.

Abstract

This guide details a robust, two-stage protocol for the kilogram-scale synthesis of This compound (also known as 6-ethyl-2,4-dihydroxypyridine). Unlike milligram-scale laboratory methods that rely on chromatographic purification, this workflow utilizes a Knoevenagel-Condensation/Cyclization sequence followed by acid-mediated hydrolysis/decarboxylation. The process features high atom economy, filtration-based purification, and the use of commercially available ethyl 3-oxopentanoate and 2-cyanoacetamide as primary starting materials.[1]

Introduction & Strategic Analysis

Target Molecule & Tautomerism

The target compound exists in a tautomeric equilibrium between the 2-pyridone (A) and 2,4-dihydroxypyridine (B) forms. In the solid state and polar solvents, the pyridone form (A) predominates. This scaffold is a critical pharmacophore in the development of analgesics, iron chelators, and soluble epoxide hydrolase (sEH) inhibitors [1, 2].[1]

Key Scale-Up Challenge:

-

Solubility: The product is amphoteric and highly polar, making extraction difficult.[1] This protocol relies on pH-controlled precipitation (isoelectric point precipitation) to isolate the product directly from the aqueous phase.

-

Impurity Control: Thermal decarboxylation can lead to polymerization if not strictly controlled.

Retrosynthetic Logic

To achieve scalability, we avoid the use of sensitive acid chlorides or expensive palladium catalysts.[1] Instead, we employ a convergent assembly:

-

C-C/C-N Bond Formation: Base-catalyzed condensation of a

-keto ester with an active methylene amide. -

Functional Group Manipulation: Hydrolysis of the nitrile followed by thermal decarboxylation.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Cyano-6-ethyl-4-hydroxy-2-pyridone

This step involves the condensation of ethyl 3-oxopentanoate with 2-cyanoacetamide. The presence of the cyano group drives the reaction to completion and precipitates the intermediate, facilitating isolation.

Reagents & Materials:

-

Ethyl 3-oxopentanoate (CAS: 4949-44-4): 1.0 equiv.

-

2-Cyanoacetamide (CAS: 107-91-5): 1.05 equiv.

-

Potassium Hydroxide (KOH): 1.1 equiv.

-

Ethanol (Absolute): 5 Vol (relative to keto-ester mass).

-

Safety Note: Cyanoacetamide is toxic. Handle in a fume hood.

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Dissolution: Charge Ethanol and KOH. Stir until fully dissolved to form an ethoxide solution.

-

Addition: Add 2-Cyanoacetamide to the ethanolic base. Stir for 15 minutes at ambient temperature (20-25°C).

-

Reaction: Add Ethyl 3-oxopentanoate dropwise over 30 minutes. An exotherm is expected; maintain temperature <40°C.

-

Reflux: Heat the mixture to reflux (approx. 78°C) and hold for 4–6 hours. The solution will turn yellow/orange, and a heavy precipitate (the potassium salt of the pyridone) may form.

-

Work-up: Cool the reaction mixture to 0–5°C.

-

Acidification: Slowly add 2M HCl until pH reaches ~2–3. This converts the salt to the free pyridone, which is generally less soluble in water/ethanol mixtures.[1]

-

Isolation: Filter the solid precipitate. Wash the cake with cold water (2x) and cold ethanol (1x) to remove salts and unreacted starting material.

-

Drying: Dry in a vacuum oven at 50°C to constant weight.

Critical Process Parameter (CPP):

-

Stirring Rate: The slurry becomes thick upon acidification. Ensure high-torque mechanical stirring to prevent occlusion of impurities.

Stage 2: Hydrolysis & Decarboxylation

The nitrile group at position 3 is hydrolyzed to the carboxylic acid, which spontaneously decarboxylates under acidic reflux conditions to yield the final 6-ethyl-4-hydroxy-2-pyridone.

Reagents:

-

Intermediate (from Stage 1).

-

Hydrochloric Acid (6M) or Hydrobromic Acid (48% aq).

-

Note: 48% HBr is preferred for faster kinetics but HCl is more cost-effective for scale-up.

Procedure:

-

Suspension: Suspend the Stage 1 intermediate in 6M HCl (10 Vol).

-

Digestion: Heat the mixture to reflux (approx. 100–105°C).

-

Monitoring: Evolution of CO2 gas will be observed. Maintain reflux until gas evolution ceases and the solution becomes clear (typically 6–12 hours). Monitor by HPLC for the disappearance of the nitrile intermediate.

-

Concentration: Distill off approximately 50% of the solvent volume to remove excess acid.

-

Neutralization/Crystallization: Cool to room temperature. Adjust pH to ~6.0–6.5 (the isoelectric point) using 50% NaOH or solid NaHCO3. The product will crystallize out of solution.

-

Final Isolation: Cool to 0°C for 2 hours. Filter the white/off-white solid.

-

Purification (Optional): Recrystallize from water or methanol/water if purity is <98%.

Figure 2: Process flow diagram illustrating the "One-Pot-Two-Step" logic suitable for scale-up.

Analytical Specifications & Controls

To ensure batch-to-batch consistency, the following analytical parameters must be verified.

Quantitative Data Summary

| Parameter | Specification | Method | Notes |

| Appearance | White to off-white powder | Visual | Darkening indicates oxidation. |

| Purity | > 98.0% | HPLC (254 nm) | Major impurity: 3-carboxy derivative (incomplete decarboxylation). |

| Melting Point | 168–172°C (Typical) | DSC / Capillary | Range depends on crystal habit. |

| Residual Solvent | < 5000 ppm (EtOH) | GC-HS | |

| Loss on Drying | < 0.5% | Gravimetric | Product is non-hygroscopic. |

NMR Characterization (Predicted)

-

1H NMR (DMSO-d6, 400 MHz):

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield in Stage 1 | Incomplete condensation due to water in solvent. | Use anhydrous ethanol; ensure KOH is dry. |

| Product is Colored (Brown) | Oxidation of phenolic hydroxyl. | Perform reaction under Nitrogen/Argon atmosphere. Add sodium bisulfite during workup. |

| Incomplete Decarboxylation | Acid concentration too low or reflux time too short. | Increase reflux time; ensure acid strength is >4M. |

| Filtration Difficulties | Fine particle size. | Cool the crystallization mixture slowly (10°C/hour) to encourage larger crystal growth. |

References

-

Vertex Pharmaceuticals.[2] (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect. National Institutes of Health. [Link]

-

BenchChem. (2025).[3] Ethyl 3-oxopentanoate: A Versatile Chemical Compound. BenchChem Application Notes. ]">https://www.benchchem.com[3]

-

MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives. Molecules. [Link]

- Google Patents. (2010). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

-

ResearchGate. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using Ethyl Acetoacetate. Chemical Methodologies. ]">https://www.researchgate.net

Sources

Application Notes & Protocols: Strategic Functionalization of 6-Ethyl-4-hydroxypyridin-2(1H)-one at the C3 Position

Introduction: The Strategic Value of the 4-Hydroxypyridin-2(1H)-one Scaffold

The 4-hydroxypyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry and drug development, forming the structural foundation of numerous biologically active compounds. Its prevalence stems from its ability to engage in key biological interactions, including hydrogen bonding and metal chelation. The strategic functionalization of this heterocyclic system is paramount for modulating the pharmacological profile of lead compounds, including their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The C3 position of the 6-ethyl-4-hydroxypyridin-2(1H)-one ring, situated between two activating oxygen-bearing carbons, is a key site for synthetic elaboration. Introducing diverse substituents at this position can profoundly influence the molecule's interaction with biological targets. This guide provides an in-depth exploration of reliable and reproducible methods for the targeted functionalization of this C3 position, offering detailed protocols and the scientific rationale behind the experimental choices. We will delve into classical electrophilic substitution reactions and modern metal-catalyzed cross-coupling strategies, providing researchers with a robust toolkit for analogue synthesis and drug discovery programs.

Part 1: Electrophilic Substitution at the C3 Position

The electronic nature of the 4-hydroxypyridin-2(1H)-one ring system makes the C3 position particularly susceptible to electrophilic attack. The electron-donating effects of the C4-hydroxyl group and the ring nitrogen (via the enamine-like character) create a nucleophilic center at C3, facilitating reactions with a variety of electrophiles.

dot

Caption: General mechanism for electrophilic substitution at the C3 position.

Protocol 1: C3-Nitration

The introduction of a nitro group at the C3 position not only modifies the electronic properties of the scaffold but also provides a versatile handle for further transformations, such as reduction to an amino group. Studies have shown that 6-hydroxy-2(1H)-pyridone and its derivatives are nitrated as free bases at the 3-position.[1]

Rationale: The reaction proceeds by generating the nitronium ion (NO₂⁺) in situ from nitric acid in a strong acid medium like sulfuric acid. The electron-rich C3 position of the pyridone attacks the nitronium ion, leading to the substitution product after deprotonation. The use of concentrated sulfuric acid ensures the formation of the highly electrophilic nitronium ion.

Materials & Reagents:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a round-bottom flask cooled in an ice bath to 0°C, cautiously add this compound (1.0 eq) to concentrated sulfuric acid. Stir until complete dissolution.

-

Maintain the temperature at 0-5°C. Add fuming nitric acid (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. The reaction is exothermic and the temperature must be carefully controlled.

-

After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate of the crude product should form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous suspension with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 6-ethyl-4-hydroxy-3-nitro-pyridin-2(1H)-one.

Safety Precautions:

-

Handle concentrated acids (sulfuric and nitric) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The addition of nitric acid to sulfuric acid is highly exothermic. Maintain strict temperature control.

-

Quenching the reaction mixture with ice and the subsequent neutralization are also exothermic and should be performed slowly.

Part 2: Palladium-Catalyzed C-H Functionalization at the C3 Position

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules. For 4-hydroxy-2-pyridones, palladium catalysis can enable the direct coupling of the C3 C-H bond with various partners, avoiding the need for pre-functionalization (e.g., halogenation).

dot

Caption: Simplified catalytic cycle for Pd-catalyzed C3-arylation.

Protocol 2: Palladium-Catalyzed C3-Arylation with Arylboronic Acids

This protocol is adapted from established methods for the direct C3-arylation of 4-hydroxy-2-pyridones.[2] It utilizes a palladium acetate catalyst and a copper(II) acetate co-oxidant to facilitate the cross-coupling reaction.

Rationale: The reaction is believed to proceed via a concerted metalation-deprotonation mechanism at the C3 position, forming a palladacycle intermediate. This intermediate then undergoes reaction with the arylboronic acid, followed by reductive elimination to yield the C3-arylated product and regenerate the active palladium catalyst. The Cu(OAc)₂ likely acts as an oxidant to facilitate the catalytic cycle. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Materials & Reagents:

-

This compound

-

Arylboronic Acid (ArB(OH)₂) (3.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

-

Copper(II) Acetate (Cu(OAc)₂) (2.0 eq)

-

Anhydrous 1,4-Dioxane

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Dried screw-cap reaction vial or Schlenk tube

-

Magnetic stirrer and stir bar

-

Heater/stirrer plate with oil bath

-

Schlenk line or glovebox for inert atmosphere operations

-

Standard glassware for extraction and purification

Procedure:

-

To a dried screw-cap reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), arylboronic acid (3.0 eq), copper(II) acetate (2.0 eq), and palladium(II) acetate (0.05 eq).

-

Evacuate and backfill the vial with argon or nitrogen gas three times to establish an inert atmosphere.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the vial tightly and place it in a preheated oil bath at 90°C. Stir the reaction overnight (12-16 hours).

-

After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution. Stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-ethyl-4-hydroxypyridin-2(1H)-one.

Safety Precautions:

-

Palladium and copper salts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen. All operations should be performed in a fume hood.

-

The reaction is performed under pressure at elevated temperatures. Use appropriate glassware (e.g., a sealed pressure vessel).

Part 3: Visible-Light-Mediated Radical Alkylation

Photoredox catalysis offers a modern, mild, and efficient approach to C-H functionalization. This method utilizes visible light to generate alkyl radicals from readily available carboxylic acid precursors, which then add selectively to the C3 position of the pyridone. This protocol is based on the visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives.[3]

dot

Sources

- 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: 6-Ethyl-4-hydroxypyridin-2(1H)-one as a Versatile Ligand in Coordination Chemistry

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Grounding

6-Ethyl-4-hydroxypyridin-2(1H)-one (hereafter referred to as 6-Et-4H2P ) is a highly versatile, biologically relevant heterocyclic scaffold. While 3-hydroxy-4-pyridinones (like the iron-chelator deferiprone) are famous for forming tight bidentate chelates with a single metal center, 4-hydroxy-2-pyridones possess a meta-relationship between their exocyclic oxygen atoms. This unique structural geometry precludes standard mononuclear bidentate chelation. Instead, it promotes highly specific monodentate coordination, dinuclear bridging, or the assembly of extended coordination networks 1.

As a Senior Application Scientist, it is critical to understand the causality behind the ligand's behavior before executing syntheses:

-

Tautomerism & pH-Driven Activation: 6-Et-4H2P exists in a solvent- and pH-dependent tautomeric equilibrium between the 2-pyridone and 2,4-dihydroxypyridine forms. Deprotonation of the acidic 4-hydroxyl group (pKa ~4.8) yields a monoanionic species. This deprotonated O4 position acts as a powerful, hard Lewis base, serving as the primary anchor for transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺) 2.

-

Steric Direction via the 6-Ethyl Group: The ethyl substituent at the C6 position introduces targeted steric bulk adjacent to the nitrogen (N1) center. This sterically hinders N-coordination and biases the ligand toward O-coordination. Furthermore, the lipophilic ethyl chain acts as a terminating group that can prevent uncontrolled 3D polymerization, allowing researchers to isolate discrete dinuclear clusters or highly soluble mononuclear complexes—a critical advantage in metallopharmaceutical design 3.

Mechanistic pathways of 6-Et-4H2P coordination driven by pH and stoichiometry.

Diagnostic Validation Markers (Data Presentation)

To ensure a self-validating experimental system, researchers must track the shift of specific spectroscopic markers. The table below summarizes the quantitative data used to verify the coordination mode of 6-Et-4H2P.

| Diagnostic Marker | Free Ligand (6-Et-4H2P) | Monodentate (O4-bound) | Bridging (O2/O4-bound) | Causality / Structural Interpretation |